Home > Products > Screening Compounds P59711 > N,O-Diacetyl Fingolimod
N,O-Diacetyl Fingolimod -

N,O-Diacetyl Fingolimod

Catalog Number: EVT-1502821
CAS Number:
Molecular Formula: C₂₃H₃₇NO₄
Molecular Weight: 391.54
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

N,O-Diacetyl Fingolimod is a chemical compound derived from Fingolimod, which is primarily used in the treatment of multiple sclerosis. This compound is characterized by the presence of two acetyl groups attached to the nitrogen and oxygen atoms of the Fingolimod structure. Fingolimod itself is an immunomodulatory drug that functions by modulating sphingosine-1-phosphate receptors, thereby influencing lymphocyte trafficking and reducing neuroinflammation.

Source

N,O-Diacetyl Fingolimod is synthesized from Fingolimod, which was originally developed from a natural product, myriocin, found in the fungus Isaria sinclairii. The synthesis of N,O-Diacetyl Fingolimod involves chemical modifications to enhance its pharmacological properties.

Classification

N,O-Diacetyl Fingolimod is classified as a synthetic organic compound and falls under the category of sphingosine-1-phosphate receptor modulators. Its structural modifications aim to improve the efficacy and safety profile compared to its parent compound.

Synthesis Analysis

Methods

The synthesis of N,O-Diacetyl Fingolimod can be achieved through several chemical reactions starting from Fingolimod. The primary method involves acetylation, where acetic anhydride or acetyl chloride is used to introduce acetyl groups onto the nitrogen and oxygen atoms.

Technical Details

  1. Starting Material: Fingolimod (C19_{19}H33_{33}NO2_{2}).
  2. Reagents: Acetic anhydride or acetyl chloride.
  3. Conditions: The reaction typically requires mild conditions, such as room temperature or slightly elevated temperatures, and may involve a catalyst like pyridine to facilitate the acetylation process.
  4. Yield: The yield of N,O-Diacetyl Fingolimod can vary based on reaction conditions but has been reported to be satisfactory under optimized conditions.
Molecular Structure Analysis

Structure

N,O-Diacetyl Fingolimod retains the core structure of Fingolimod while incorporating two acetyl groups. Its molecular formula can be represented as C21_{21}H35_{35}N1_{1}O4_{4}.

Data

  • Molecular Weight: Approximately 357.5 g/mol.
  • Structural Features: The presence of acetyl groups contributes to its solubility and potential bioavailability.
Chemical Reactions Analysis

Reactions

The primary reaction involving N,O-Diacetyl Fingolimod is its formation through acetylation:

  1. Acetylation Reaction:
    Fingolimod+Acetic AnhydrideN O Diacetyl Fingolimod+Acetic Acid\text{Fingolimod}+\text{Acetic Anhydride}\rightarrow \text{N O Diacetyl Fingolimod}+\text{Acetic Acid}

Technical Details

  • The reaction proceeds via nucleophilic attack by the nitrogen and oxygen atoms on the carbonyl carbon of acetic anhydride.
  • Careful control of reaction time and temperature is essential to prevent over-acetylation or degradation of the product.
Mechanism of Action

Process

N,O-Diacetyl Fingolimod acts similarly to Fingolimod by modulating sphingosine-1-phosphate receptors. The mechanism involves:

  1. Sphingosine-1-Phosphate Receptor Modulation: Binding to these receptors leads to internalization and degradation of lymphocytes in lymphoid tissues.
  2. Reduction of Lymphocyte Trafficking: This results in fewer lymphocytes entering the central nervous system, thereby decreasing neuroinflammation.

Data

Studies have shown that modifications like those seen in N,O-Diacetyl Fingolimod can enhance receptor affinity and selectivity compared to unmodified Fingolimod, potentially improving therapeutic outcomes.

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically a white to off-white solid.
  • Solubility: Soluble in organic solvents such as dimethyl sulfoxide and methanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but sensitive to moisture and light.
  • Melting Point: Specific melting point data should be determined experimentally but is expected to be higher than that of Fingolimod due to increased molecular complexity.
Applications

Scientific Uses

N,O-Diacetyl Fingolimod is primarily studied for its potential applications in:

  1. Multiple Sclerosis Treatment: Similar to its parent compound, it may serve as a therapeutic agent in managing multiple sclerosis.
  2. Neuroprotection Studies: Research indicates that it may have neuroprotective effects by inhibiting astrocyte activation and reducing neuroinflammation.
  3. Pharmacological Research: It serves as a model compound for studying sphingosine-1-phosphate receptor interactions and developing new immunomodulatory therapies.
Introduction to N,O-Diacetyl Fingolimod

Structural Relationship to Fingolimod and Sphingosine-1-Phosphate Receptor Modulators

N,O-Diacetyl Fingolimod (chemical name: 2-acetamido-2-(hydroxymethyl)-4-(4-octylphenyl)butyl acetate; molecular formula: C₂₃H₃₇NO₄; molecular weight: 391.54 g/mol) maintains fingolimod's core structural elements essential for S1P receptor interaction [5] [10]. These include:

  • The lipophilic 4-octylphenyl moiety that anchors the molecule in hydrophobic binding pockets
  • The ethylene linker connecting the aromatic system to the propanediol backbone
  • The polar head group region modified by acetylation

Unlike fingolimod (C₁₉H₃₃NO₂; MW 307.47 g/mol), the diacetyl derivative features ester modifications at two key functional sites: the primary hydroxyl group and the amino group [5]. These modifications substantially increase molecular weight by approximately 27% and significantly alter the compound's lipophilicity, as evidenced by an increased calculated LogP value (approximately 5.2 versus 4.1 for fingolimod) [10]. This enhanced lipophilicity potentially improves membrane permeability, a critical factor for drugs targeting central nervous system pathologies [7].

The molecule shares the structural mimicry of sphingosine-1-phosphate (S1P) characteristic of fingolimod, allowing interaction with S1P receptor subtypes (S1P₁, S1P₃, S1P₄, S1P₅) [3] [4]. However, the acetyl groups sterically hinder phosphorylation by sphingosine kinases (SPHK1 and SPHK2), potentially altering its conversion to the active phosphate ester that directly activates S1P receptors [7] [10].

Table 1: Structural and Physicochemical Comparison

PropertyFingolimodN,O-Diacetyl FingolimodSphingosine-1-Phosphate
Molecular FormulaC₁₉H₃₃NO₂C₂₃H₃₇NO₄C₁₈H₃₈NO₅P
Molecular Weight (g/mol)307.47391.54379.48
Calculated LogP~4.1~5.2~2.8
Key Functional GroupsAmino, Primary hydroxyl, Secondary hydroxylN-Acetamido, O-Acetyl, Secondary hydroxylPhosphate, Amino, Hydroxyl
Phosphorylation SitePrimary hydroxylSterically hindered primary acetylPrimary hydroxyl

Historical Development from Myriocin and Isaria sinclairii Derivatives

The structural lineage of N,O-Diacetyl Fingolimod traces back to myriocin (ISP-I), a potent immunosuppressive metabolite first isolated from the entomopathogenic fungus Isaria sinclairii (formerly classified as Isaria sinclairii) [1] [7] [9]. This fungus holds significance in traditional Chinese medicine, where it was historically employed as an "eternal youth" nostrum [9]. The discovery pathway includes:

  • Initial isolation of myriocin from fungal culture broth, revealing a complex structure featuring a conjugated diene, carboxylic acid, and multiple hydroxyl groups [1] [9]
  • Structural simplification efforts by Adachi and colleagues (1995) to reduce toxicity while maintaining immunosuppressive activity, involving:
  • Removal of chiral centers
  • Elimination of the C6-C7 double bond
  • Replacement of the carboxylic acid with a hydroxymethyl group
  • Introduction of a phenyl ring into the alkyl chain [1] [7] [9]
  • Optimization of alkyl chain length, culminating in fingolimod (FTY720) with a linear octyl side chain [1]
  • Derivatization strategies, including acetylation, to modulate pharmacokinetic properties and metabolic stability, leading to compounds such as N,O-Diacetyl Fingolimod [5] [10]

This evolutionary process transformed the structurally complex myriocin (C₂₁H₃₅NO₆; MW 397.5 g/mol) into more synthetically accessible and pharmaceutically tractable molecules [7] [9]. The introduction of aromaticity through the phenyl ring significantly enhanced immunosuppressive potency in preclinical models, particularly in rat skin allograft experiments where fingolimod demonstrated 30-fold higher activity than cyclosporine A [1] [9]. N,O-Diacetyl Fingolimod emerged from medicinal chemistry efforts to further refine this scaffold by modifying metabolic vulnerability sites, specifically targeting the primary hydroxyl group (susceptible to glucuronidation) and the amino group (susceptible to oxidation or deamination) [5] [10].

Table 2: Structural Evolution from Myriocin to Fingolimod Derivatives

CompoundKey Structural FeaturesSignificance in Development
Myriocin (ISP-I)Conjugated diene, carboxylic acid, C14/C15 hydroxyl groups, C3 amino groupNatural product lead with potent immunosuppression but significant toxicity
ISP-I-28Hydroxymethyl replacement of carboxylic acid, reduced chiral centersIntermediate with improved toxicity profile
Fingolimod (FTY720)Aromatic phenyl ring, linear octyl chain, 2-amino-1,3-propanediol coreFirst orally active S1P receptor modulator approved for MS
N,O-Diacetyl FingolimodAcetylated amino group and primary hydroxyl groupMetabolic stabilization strategy; synthetic intermediate

Rationale for Acetylation: Pharmacokinetic and Pharmacodynamic Optimization

The strategic acetylation of fingolimod to produce N,O-Diacetyl Fingolimod addresses several pharmacokinetic and pharmacodynamic challenges associated with the parent drug:

Metabolic Stabilization: Fingolimod undergoes extensive metabolism via three primary pathways:

  • Phosphorylation by sphingosine kinase 2 (SPHK2) to the active metabolite fingolimod-phosphate
  • Oxidation by cytochrome P450 4F2 (CYP4F2) and other CYP4F enzymes to carboxylic acid metabolites
  • Formation of biologically inactive ceramide analogs via ceramide synthases [6] [10].

Acetylation protects vulnerable functional groups from these metabolic processes. The O-acetyl group directly blocks oxidation at the primary hydroxyl position (a major route of oxidative metabolism), while the N-acetyl group reduces susceptibility to oxidative deamination [5] [10]. This protection potentially extends plasma half-life, which is particularly relevant given fingolimod's long half-life (6-9 days) and accumulation profile [10].

Enhanced Membrane Permeability: The increased lipophilicity (LogP increase from ~4.1 to ~5.2) significantly influences cellular uptake and blood-brain barrier penetration [7] [10]. Fingolimod already demonstrates favorable blood-brain barrier penetration (>99.7% plasma protein binding, primarily to albumin), with distribution volume of approximately 1200 ± 260 L [6] [10]. Further increasing lipophilicity potentially enhances CNS distribution, which is crucial for direct effects on neural cells expressing S1P receptors (astrocytes, oligodendrocytes, neurons) [3] [4] [7]. Experimental studies suggest that acetylated analogs may more readily enter cells where deacetylation enzymes could regenerate the active parent compound, effectively acting as prodrugs [5].

Modulation of Receptor Interactions: While not directly binding S1P receptors with high affinity, the acetylated derivative influences downstream signaling pathways through several mechanisms:

  • Potential inhibition of sphingosine kinase 1 (SPHK1), reducing endogenous S1P production [7]
  • Modulation of histone deacetylase (HDAC) activity, potentially influencing epigenetic regulation in immune cells [7]
  • Inhibition of transient receptor potential cation channel subfamily M member 7 (TRPM7), which is involved in magnesium homeostasis and implicated in neuroinflammatory processes [7]
  • Reduction of lysophosphatidic acid (LPA) plasma levels, another bioactive lipid mediator involved in immune cell trafficking [7]

The acetylation strategy represents a balanced approach to prodrug design, seeking to preserve the pharmacophore essential for S1P receptor modulation while optimizing pharmaceutical properties. Synthetic accessibility is another consideration, with acetylation being a straightforward chemical transformation that facilitates large-scale production of this intermediate [5]. Furthermore, the presence of metabolic enzymes (esterases) in target tissues potentially allows site-specific regeneration of active fingolimod, though this requires further experimental validation [5] [10].

Properties

Product Name

N,O-Diacetyl Fingolimod

Molecular Formula

C₂₃H₃₇NO₄

Molecular Weight

391.54

Synonyms

2-Acetamido-2-(hydroxymethyl)-4-(4-octylphenyl)butyl Acetate

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.